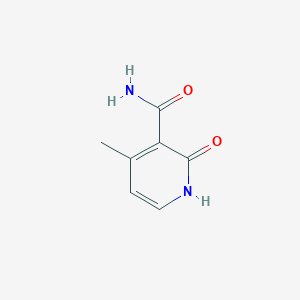

4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a pyridine derivative characterized by a methyl group at position 4, a ketone at position 2, and a carboxamide moiety at position 2. Its synthesis typically involves heating 4-methylpyridine in 50% H2SO4 at 120°C for 8 hours, yielding 4-methyl-1,2-dihydro-2-oxo-pyridine-3-carboxylic acid (65% yield), which is subsequently esterified or amidated . Key structural features include:

- 1H-NMR Data: δ 13.33 (COOH), 11.88 (NH), 8.30 (H6 Py), 6.57 (H5 Py), and 2.41 (CH3) .

- Functionalization: The carboxamide group is introduced via reactions with amines (e.g., cycloheptylamine) under microwave-assisted conditions (130°C, 30 minutes), yielding derivatives like N-cycloheptyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (31% yield) .

This scaffold is pharmacologically versatile, showing activity in the endocannabinoid system and serving as a precursor for kinase inhibitors .

Properties

IUPAC Name |

4-methyl-2-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-2-3-9-7(11)5(4)6(8)10/h2-3H,1H3,(H2,8,10)(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUKVPRMDVZPIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401226257 | |

| Record name | 3-Pyridinecarboxamide, 1,2-dihydro-4-methyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401226257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443980-69-5 | |

| Record name | 3-Pyridinecarboxamide, 1,2-dihydro-4-methyl-2-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443980-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxamide, 1,2-dihydro-4-methyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401226257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves the reaction of Meldrum’s acid with active methylene nitriles. This reaction typically occurs under mild conditions and results in the formation of the desired pyridine derivative . Another method involves the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates, which provides easy access to various substituted derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity. The use of molecular sieves and refluxing in xylene solutions are common practices in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Cyclization Reactions

The synthesis of dihydropyridine derivatives often involves cyclization steps. For analogous compounds, sodium methoxide in methanol has been used to facilitate cyclization, yielding products like methyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate . This reaction typically proceeds via nucleophilic attack on carbonyl groups, forming the bicyclic structure.

Deprotection (Hydrogenolysis)

Hydrogenolytic removal of protective groups (e.g., benzyl ethers) is critical in synthesizing the final compound. For example, hydrogenation with Pd/C under H₂ gas efficiently deprotects benzyl groups, yielding the hydroxylated dihydropyridine framework .

Substitution and Functional Group Modifications

-

Hydroxyl Group Chemistry : The hydroxyl group at the 1-position plays a key role in reactivity. In related compounds, hydroxyl groups enable metal chelation, which is vital for biological activity .

-

Triflation and Reduction : Conversion of hydroxyl groups to triflates (using boron tribromide) followed by reduction can remove hydroxyl groups, significantly altering reactivity .

-

Carboxamide Formation : Reaction with benzylamine under heating conditions forms the carboxamide bond, as demonstrated in the synthesis of N-(benzyloxy) derivatives .

Metal-Catalyzed Ring Expansion

Molybdenum hexacarbonyl (Mo(CO)₆) has been used to expand isoxazole-derived precursors into 4-oxo-1,4-dihydropyridine-3-carboxylates. This method highlights the reactivity of dihydropyridine rings under transition-metal catalysis .

Hydrolysis and Oxidation

-

Carboxamide Hydrolysis : While not explicitly described for this compound, analogous amides can hydrolyze to carboxylic acids under acidic or basic conditions.

-

Oxidation : Dihydropyridine rings are susceptible to oxidation, potentially forming pyridone derivatives. Oxidizing agents like KMnO₄ or CrO₃ may be used, though specific conditions for this compound remain uncharacterized.

Reaction Table: Key Transformations

Functional Group Reactivity

Key Research Findings

-

Hydroxyl Group Importance : Removal of hydroxyl groups via reduction drastically reduces inhibitory potency (>100-fold), emphasizing their role in metal coordination and biological activity .

-

Synthetic Flexibility : The dihydropyridine scaffold allows diverse substitutions (e.g., fluorobenzyl, chlorobenzyl) through amide bond formation, enabling structural optimization .

-

Metal-Catalyzed Reactivity : Transition-metal catalysts like Mo(CO)₆ enable ring expansion, opening pathways to complex substituted derivatives .

Scientific Research Applications

Chemical Synthesis Applications

4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide serves as a precursor in the synthesis of more complex pyridine derivatives. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, makes it a versatile building block in organic synthesis.

Table 1: Chemical Reactions of this compound

| Reaction Type | Example Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Pyridine N-oxides |

| Reduction | Sodium borohydride | Dihydropyridine derivatives |

| Substitution | Amines or thiols (basic conditions) | Substituted pyridine derivatives |

Biological Applications

Research has indicated that this compound exhibits antiproliferative activity against various cancer cell lines. This suggests its potential as a lead compound in cancer therapy.

Case Study: Anticancer Activity

A study demonstrated that this compound inhibited the growth of specific cancer cell lines by interfering with cellular proliferation pathways. The mechanism of action involves interaction with molecular targets relevant to cancer progression.

Medicinal Applications

The compound is under investigation for its potential use in developing new antimicrobial and antiviral agents . Its structural properties allow it to interact with biological systems effectively.

Table 2: Potential Medical Applications of this compound

Industrial Applications

In the industrial sector, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of various compounds enhances its value in drug development and agricultural products.

Case Study: Pharmaceutical Development

The compound's derivatives have been explored for their selective agonistic activity at the 5-HT4 receptor, which is implicated in various gastrointestinal disorders such as irritable bowel syndrome (IBS) and gastroesophageal reflux disease (GERD) .

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain cancer cell lines by interfering with cellular proliferation pathways . The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and receptors involved in cell growth and survival .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings and Trends

Substituent Effects on Bioactivity

- N1 Substitution: Alkyl or aromatic groups at N1 (e.g., pentyl in quinoline derivatives or 4-fluorobenzyl in B1 ) enhance lipophilicity, improving membrane permeability. BMS-777607’s 4-fluorophenyl and ethoxy groups confer selectivity for Met kinase over related kinases (e.g., Ron, Axl) .

- C4 Modifications : The methyl group in the parent compound is often retained for structural stability. In contrast, BMS-777607 replaces methyl with ethoxy, enhancing steric bulk and kinase binding .

Limitations and Contradictions

- Yield Variability : Microwave synthesis improves yields (e.g., B1 at 53% vs. 25% for naphthyridine carboxamides ), but scalability remains unverified.

- Target Selectivity : While BMS-777607 is Met-selective, other analogues (e.g., trifluoromethylbenzyl derivatives ) lack explicit selectivity data, complicating structure-activity relationship (SAR) conclusions.

Biological Activity

4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula CHNO and an average mass of approximately 153.137 g/mol. Its structure features a dihydropyridine ring, a carbonyl group, and a carboxamide functional group, which contribute to its biological reactivity and activity.

Biological Activities

Research has identified several key biological activities associated with this compound:

1. Antimicrobial Properties

- The compound exhibits potential antimicrobial activity against various pathogens. Studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

2. Anticancer Activity

- Preliminary studies indicate that this compound has antiproliferative effects against several cancer cell lines. It appears to interfere with cellular proliferation pathways, potentially through the inhibition of specific kinases involved in cancer progression .

3. Mechanism of Action

- The mechanism involves interaction with molecular targets that regulate cell growth and survival. For instance, it may affect pathways related to apoptosis and cell cycle regulation.

Case Studies

A number of studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Study : A study tested the compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition at low concentrations (MIC values ranging from 0.5 to 16 μg/mL) .

- Anticancer Evaluation : In vitro assays showed that the compound reduced cell viability in multiple cancer cell lines, indicating its potential as an anticancer agent. Further mechanistic studies are needed to elucidate specific pathways affected by this compound .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| N-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | CHNO | Contains an additional nitrogen atom; different reactivity profile. |

| 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | CHNO | Has a carboxylic acid instead of a carboxamide; different solubility properties. |

| N-tert-butyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | CHNO | Increased steric bulk; potential differences in biological activity due to bulky substituents. |

This table highlights how variations in structure can influence biological activity and reactivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can reaction yields be optimized?

- Methodology : A common synthesis involves heating 4-methylpyridine in 50% H₂SO₄ at 120°C for 8 hours, followed by precipitation and purification. Yield optimization can be achieved by controlling reaction time, acid concentration, and temperature. For example, a 65% yield was reported using this method, with 1H-NMR (DMSO, 400 MHz) confirming the structure (δ 13.33 for COOH, 11.88 for NH) .

- Data Consideration : Monitor reaction progress via TLC and adjust stoichiometry of reagents (e.g., Br₂ in CHCl₃ for bromination steps) to avoid side products .

Q. How can the structural integrity of this compound derivatives be validated?

- Methodology : Use 1H-NMR to confirm substituent positions. For instance, the methyl group at position 4 appears at δ 2.41 (s, 3H), while pyridine protons (H5 and H6) show doublets at δ 6.57 and 8.30, respectively . Mass spectrometry (HRMS) and elemental analysis further verify molecular weight and purity.

Advanced Research Questions

Q. What structural modifications enhance CB2 receptor selectivity in 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives?

- Experimental Design : Introduce substituents at positions C5 and C6 of the pyridine ring. For example, a methyl group at C6 (as in 6-methyl-2-oxo-1,2-dihydropyridine derivatives) modulates receptor affinity and pharmacological activity (agonism vs. antagonism) .

- Data Contradiction : While C5 substitutions improve binding affinity, they may reduce solubility. Balance lipophilicity (e.g., via p-fluorobenzyl groups) with polar functional groups to maintain pharmacokinetic properties .

Q. How does this compound interact with MET kinase in cancer therapeutics?

- Mechanistic Insight : Derivatives like BMS-777607 inhibit MET kinase by competitively binding to the ATP pocket, with IC₅₀ values <10 nM. Structural analysis shows the 4-ethoxy group and fluorophenyl moiety enhance binding stability .

- In Vivo Validation : Use xenograft models (e.g., non-small cell lung cancer) to assess tumor regression. Dose-response studies (10–50 mg/kg orally) demonstrate efficacy without significant toxicity .

Q. How can contradictory data on receptor modulation (agonism vs. antagonism) be resolved for dihydropyridine carboxamides?

- Methodology : Perform functional assays (e.g., cAMP accumulation for CB2) alongside binding assays. For example, a C5 trifluoromethyl group may shift activity from inverse agonism to neutral antagonism due to steric effects .

- Statistical Analysis : Apply multivariate regression to correlate substituent electronic properties (Hammett constants) with pharmacological outcomes .

Recommendations for Future Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.